molecular formula C6H11NO2 B062479 1-Methyl-4-ethoxy-2-azetidinone CAS No. 178818-51-4

1-Methyl-4-ethoxy-2-azetidinone

Cat. No.: B062479
CAS No.: 178818-51-4
M. Wt: 129.16 g/mol
InChI Key: STCPPOPFMLZUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-ethoxy-2-azetidinone is a monocyclic β-lactam (2-azetidinone) compound of significant interest in modern organic and medicinal chemistry. This high-purity reagent serves as a key synthetic intermediate for the development of novel biologically active molecules . The 2-azetidinone core is historically renowned for its central role in broad-spectrum β-lactam antibiotics , and contemporary research explores its utility beyond anti-infectives, including applications as cholesterol absorption inhibitors and enzyme inhibitors . The structural motifs present in this compound—specifically the methyl and ethoxy substituents on the four-membered ring—make it a valuable template for constructing more complex molecular architectures. It is particularly useful in [2+2] ketene-imine cycloadditions (Staudinger synthesis), the most general method for preparing variously substituted 2-azetidinones . This product is intended for chemical synthesis and research applications in a controlled laboratory environment. It is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

CAS No.

178818-51-4

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4-ethoxy-1-methylazetidin-2-one

InChI

InChI=1S/C6H11NO2/c1-3-9-6-4-5(8)7(6)2/h6H,3-4H2,1-2H3

InChI Key

STCPPOPFMLZUKE-UHFFFAOYSA-N

SMILES

CCOC1CC(=O)N1C

Canonical SMILES

CCOC1CC(=O)N1C

Synonyms

2-Azetidinone,4-ethoxy-1-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 2-Azetidinone Derivatives

The following table summarizes key structural, physicochemical, and biological properties of 1-methyl-4-ethoxy-2-azetidinone and analogous compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Hazards
This compound 1-CH₃, 4-OCH₂CH₃ C₆H₁₁NO₂ 129.16 (calculated) Not reported in evidence Unknown; limited toxicological data
1-Methyl-4-phenyl-2-azetidinone 1-CH₃, 4-C₆H₅ C₁₀H₁₁NO 161.20 Antimicrobial potential (inferred) H302 (acute toxicity), H315 (skin irritation)
4-Hydroxymethyl-1-(4-methoxyphenyl)-2-azetidinone 1-(4-OCH₃-C₆H₄), 4-CH₂OH Not explicitly stated ~207 (estimated) Not reported; structural complexity suggests drug design applications No hazards classified in evidence
3-Hydroxy-4-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-2-azetidinone 1-(4-OCH₃-C₆H₄), 3-OH, 4-(4-OH-C₆H₄) C₁₆H₁₅NO₄ 285.30 Potential anti-inflammatory/analgesic roles (inferred from thiazolidinone analogs) No hazards reported
4-Chloro-2-azetidinone derivatives 4-Cl, variable substituents Varies Varies Antimicrobial activity demonstrated Chlorinated analogs may pose higher toxicity

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Ethoxy vs. This could influence bioavailability and metabolic stability . Hydroxyl and Methoxy Groups: Compounds like 4-hydroxymethyl-1-(4-methoxyphenyl)-2-azetidinone exhibit hydrogen-bonding capacity, which may improve target binding in drug design. Methoxy groups often increase lipophilicity, aiding membrane penetration .

Hazard Profiles: 1-Methyl-4-phenyl-2-azetidinone is classified for acute oral toxicity (H302) and skin irritation (H315), likely due to its aromatic substituents and β-lactam reactivity .

Biological Activity Trends: Chlorinated 2-azetidinones (e.g., 4-chloro derivatives) demonstrate notable antimicrobial activity, attributed to the electrophilic β-lactam ring and halogen-mediated interactions . Ethoxy-substituted analogs may exhibit distinct activity profiles due to altered electronic and steric effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-4-ethoxy-2-azetidinone, and how can reaction conditions be optimized to improve yield?

  • Methodology : A two-step synthesis is commonly employed: (1) cyclization of a β-lactam precursor (e.g., via Staudinger reaction) and (2) functionalization with ethoxy and methyl groups. Reaction parameters such as solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalysts (e.g., triethylamine) significantly influence yield. For example, lower temperatures (0–5°C) reduce side reactions during cyclization . Yield optimization can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of FTIR (to confirm carbonyl stretching at ~1750 cm⁻¹ for the azetidinone ring) and ¹H/¹³C NMR (to verify methyl [δ ~1.3 ppm] and ethoxy [δ ~3.5–4.0 ppm] groups). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₆H₁₁NO₂, exact mass 129.0790). Purity >95% can be confirmed via reverse-phase HPLC with UV detection at 210 nm .

Q. What are the key stability considerations for storing this compound?

  • Methodology : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Stability can be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy group influence the reactivity of this compound in ring-opening reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and identify nucleophilic attack sites. Compare experimental kinetics (via UV-Vis or NMR monitoring) of reactions with nucleophiles (e.g., amines, thiols) under varying pH. The ethoxy group’s electron-donating effect increases ring strain, favoring ring-opening at the β-lactam carbonyl .

Q. What spectroscopic techniques resolve contradictions in assigning stereochemistry to derivatives of this compound?

  • Methodology : Use NOESY NMR to confirm spatial proximity of substituents. For chiral centers, employ chiral HPLC (e.g., Chiralpak IC column) or polarimetry. X-ray crystallography provides definitive stereochemical assignment, as demonstrated for structurally related azetidinones .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology : Conduct molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., penicillin-binding proteins). Validate predictions with in vitro assays (MIC determination for antimicrobial activity). ADMET properties (e.g., LogP = –0.21 ) can be modeled using QSAR tools like Schrödinger’s QikProp.

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported LogP values for this compound?

  • Methodology : LogP values vary due to measurement methods (shake-flask vs. HPLC-derived). Reconcile data by standardizing experimental conditions (e.g., octanol/water partitioning at pH 7.4) and cross-validate with computational models (e.g., MarvinSketch). Literature reports range from –0.21 to –0.45, highlighting method-dependent variability.

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodology : Implement rigorous process controls:

  • Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.
  • Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, mixing rate).
  • Characterize intermediates (e.g., azetidinone precursors) via GC-MS to trace impurity sources .

Methodological Resources

  • Synthetic Protocols : Refer to azetidinone cyclization methods in Acta Crystallographica Section E .
  • Spectroscopic Standards : Compare NMR data with CAS 145985-24-6 derivatives .
  • Safety Protocols : Follow GHS guidelines for handling skin/eye irritants (Category 2A) .

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